molecular formula C6H8BrNO B13124191 4-Bromotetrahydro-2H-pyran-4-carbonitrile

4-Bromotetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B13124191
M. Wt: 190.04 g/mol
InChI Key: DWCPNCXMBAVZLZ-UHFFFAOYSA-N
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Description

4-Bromotetrahydro-2H-pyran-4-carbonitrile is an organic compound with the molecular formula C6H8BrNO. It is a derivative of tetrahydropyran, a six-membered heterocyclic compound containing one oxygen atom. The presence of a bromine atom and a nitrile group at the 4-position of the tetrahydropyran ring makes this compound unique and of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromotetrahydro-2H-pyran-4-carbonitrile typically involves the bromination of tetrahydropyran derivatives followed by the introduction of a nitrile group. One common method is the bromination of tetrahydropyran using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting 4-bromotetrahydropyran can then be reacted with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromotetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The tetrahydropyran ring can be oxidized to form lactones or other oxygen-containing derivatives.

Common Reagents and Conditions

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) for nitrile reduction.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution for ring oxidation.

Major Products Formed

    Substitution: 4-Azidotetrahydro-2H-pyran-4-carbonitrile.

    Reduction: 4-Aminotetrahydro-2H-pyran-4-carbonitrile.

    Oxidation: 4-Oxotetrahydro-2H-pyran-4-carbonitrile.

Scientific Research Applications

4-Bromotetrahydro-2H-pyran-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-Bromotetrahydro-2H-pyran-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine and nitrile groups can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which can modulate the activity of the target molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromotetrahydropyran: Lacks the nitrile group, making it less versatile in certain chemical reactions.

    4-Cyanotetrahydropyran:

    4-Chlorotetrahydro-2H-pyran-4-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness

4-Bromotetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both bromine and nitrile groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

4-bromooxane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO/c7-6(5-8)1-3-9-4-2-6/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCPNCXMBAVZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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